

# Physical and chemical characteristics of 2-Chloro-5-nitro-4-phenylpyridine

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## Compound of Interest

Compound Name: 2-Chloro-5-nitro-4-phenylpyridine

Cat. No.: B1447294

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## In-depth Technical Guide: 2-Chloro-5-nitro-4-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the physical and chemical characteristics of **2-Chloro-5-nitro-4-phenylpyridine** is limited in publicly available literature. The following guide is constructed based on established principles of organic chemistry and by analogy to structurally similar, well-documented compounds.

## Introduction

**2-Chloro-5-nitro-4-phenylpyridine** is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural features. The presence of a phenyl group at the 4-position, a chloro substituent at the 2-position, and a nitro group at the 5-position of the pyridine ring creates a distinct electron-deficient aromatic system. This arrangement suggests potential applications as an intermediate in the synthesis of novel pharmaceuticals and functional materials. The chloro and nitro groups are effective leaving groups for nucleophilic substitution, while the phenylpyridine core is a common scaffold in biologically active molecules.

## Physicochemical Characteristics (Inferred)

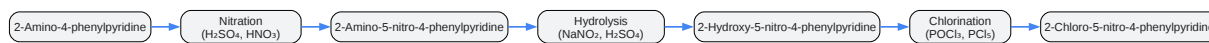
Quantitative experimental data for **2-Chloro-5-nitro-4-phenylpyridine** is not readily available. The properties listed below are estimations based on the known characteristics of related compounds such as 2-chloro-5-nitropyridine and 2-chloro-4-methyl-5-nitropyridine.

Property	Inferred Value/Characteristic
Molecular Formula	C <sub>11</sub> H <sub>7</sub> ClN <sub>2</sub> O <sub>2</sub>
Molecular Weight	234.64 g/mol
Appearance	Expected to be a colorless or pale yellow crystalline solid at room temperature, similar to other nitropyridines. <sup>[1]</sup>
Melting Point	Likely a high-boiling solid. The melting point is expected to be higher than that of 2-chloro-5-nitropyridine (105-108 °C) due to the increased molecular weight and intermolecular forces from the phenyl group.
Solubility	Predicted to be insoluble in water but soluble in common organic solvents such as ethers (e.g., diethyl ether, THF), chlorinated solvents (e.g., dichloromethane, chloroform), and aromatic solvents (e.g., toluene). <sup>[1]</sup>
Stability	Stable under standard laboratory conditions. The nitro group on the pyridine ring makes the compound susceptible to nucleophilic attack. <sup>[2]</sup>

## Proposed Synthesis

A plausible synthetic route to **2-Chloro-5-nitro-4-phenylpyridine** can be adapted from the established synthesis of 2-Chloro-4-methyl-5-nitropyridine.<sup>[1]</sup> The proposed pathway involves a three-step process starting from 2-amino-4-phenylpyridine: nitration, hydrolysis (via diazotization), and subsequent chlorination.

## Logical Flow of Proposed Synthesis



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Caption: Proposed synthetic pathway for **2-Chloro-5-nitro-4-phenylpyridine**.

## Experimental Protocols (Adapted)

Step 1: Synthesis of 2-Amino-5-nitro-4-phenylpyridine (Nitration)[1]

- Apparatus: A four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel.
- Procedure:
  - Add concentrated sulfuric acid to the flask and cool it in an ice bath to 5-10 °C.
  - Slowly add 2-amino-4-phenylpyridine under vigorous stirring, ensuring the temperature is maintained.
  - Once the starting material is completely dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid through the dropping funnel.
  - After the addition is complete, transfer the reaction mixture to a water bath and slowly heat to approximately 60 °C. Maintain this temperature for about 15 hours, or until the cessation of gas evolution.
  - Pour the reaction mixture over ice and neutralize with an aqueous ammonia solution to a pH of 5.0-5.5 to precipitate the product.
  - Filter the resulting deep yellow precipitate, wash with cold water, and dry to obtain 2-amino-5-nitro-4-phenylpyridine.

Step 2: Synthesis of 2-Hydroxy-5-nitro-4-phenylpyridine (Hydrolysis)[1]

- Apparatus: A beaker or flask with stirring and cooling capabilities.

- Procedure:
  - Dissolve the 2-amino-5-nitro-4-phenylpyridine from the previous step in dilute sulfuric acid.
  - Cool the solution to 0-2 °C in an ice bath.
  - Add ice to the solution and stir vigorously.
  - Slowly add a solution of sodium nitrite dropwise, maintaining the temperature at around 5 °C.
  - Continue stirring for 30 minutes after the addition is complete.
  - Filter the reaction mixture. The filtrate contains the desired 2-hydroxy-5-nitro-4-phenylpyridine. This intermediate can often be used in the next step without complete isolation and purification.

### Step 3: Synthesis of **2-Chloro-5-nitro-4-phenylpyridine** (Chlorination)<sup>[1][2]</sup>

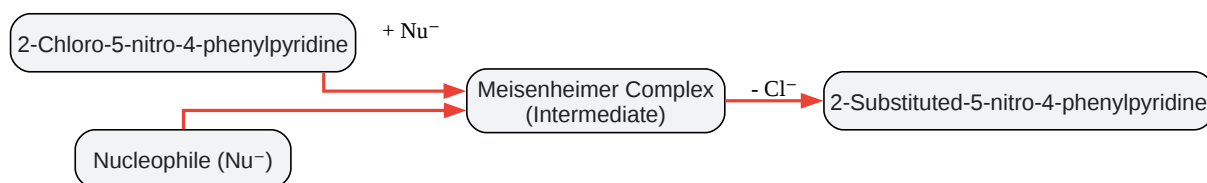
- Apparatus: A round-bottom flask with a reflux condenser and heating mantle.
- Procedure:
  - Combine the crude 2-hydroxy-5-nitro-4-phenylpyridine with phosphorus oxychloride ( $\text{POCl}_3$ ) as the solvent.
  - Carefully add phosphorus pentachloride ( $\text{PCl}_5$ ) to the mixture.
  - Heat the reaction mixture to 110 °C and maintain for 3 hours.
  - After the reaction is complete, cool the mixture and remove the excess phosphorus oxychloride by vacuum distillation.
  - Carefully pour the residue into ice water to precipitate the crude product.
  - Filter the light yellow precipitate, wash with water, and purify by recrystallization or column chromatography to yield **2-Chloro-5-nitro-4-phenylpyridine**.

## Chemical Reactivity

The reactivity of **2-Chloro-5-nitro-4-phenylpyridine** is dictated by its functional groups. The pyridine ring is electron-deficient due to the electron-withdrawing nitro group, which activates the chloro substituent at the 2-position towards nucleophilic aromatic substitution (S<sub>N</sub>Ar).

## Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The chlorine atom at the C2 position is a good leaving group and is susceptible to displacement by a variety of nucleophiles. This is a common reaction for 2-chloro-5-nitropyridines.<sup>[3][4]</sup>



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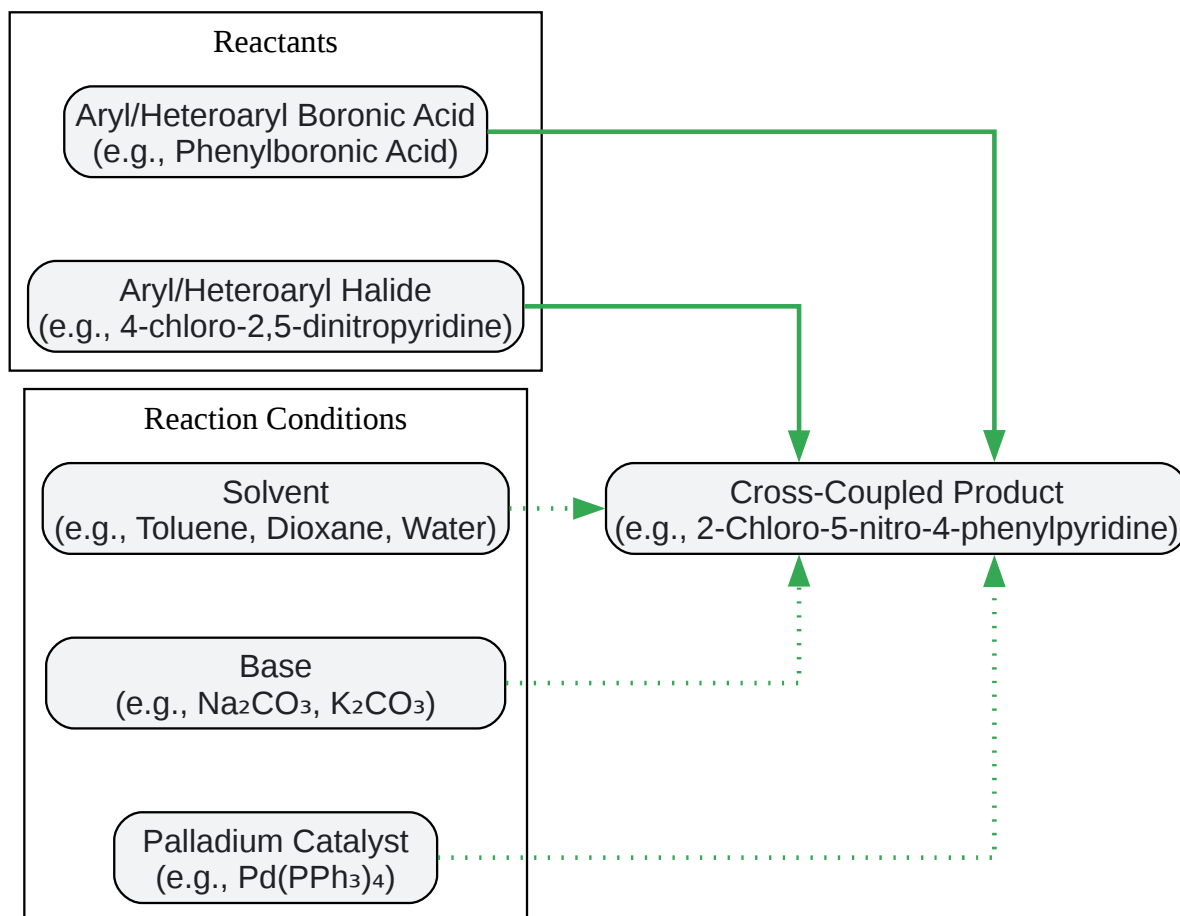
Caption: Generalized S<sub>N</sub>Ar reaction pathway.

Common nucleophiles that can be employed include amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups at the 2-position.

## Alternative Synthetic Approaches: Cross-Coupling Reactions

An alternative and powerful method for the synthesis of phenylpyridines is the Suzuki-Miyaura cross-coupling reaction. In a hypothetical synthesis of **2-Chloro-5-nitro-4-phenylpyridine**, this could involve the coupling of a di-substituted pyridine with a phenylboronic acid derivative, or vice versa. For instance, a plausible, albeit potentially challenging, route could be the Suzuki coupling of 2,4-dichloro-5-nitropyridine with phenylboronic acid. Selective coupling at the 4-position would be a key challenge.

## General Suzuki-Miyaura Coupling Workflow



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This method offers the advantage of forming the C-C bond directly, often with high yields and good functional group tolerance.<sup>[5][6][7]</sup>

## Conclusion

While direct experimental data for **2-Chloro-5-nitro-4-phenylpyridine** is not extensively documented, its synthesis and properties can be reasonably inferred from well-established

chemical principles and the behavior of analogous compounds. The proposed synthetic routes provide a solid foundation for its laboratory preparation. The inherent reactivity of this molecule, particularly its susceptibility to nucleophilic aromatic substitution, makes it a versatile intermediate for the development of novel compounds in the pharmaceutical and material science sectors. Further experimental investigation is warranted to fully characterize this promising chemical entity.

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